molecular formula C26H25NO4 B2354055 Fmoc-3,4-Dimethyl-L-Phenylalanine CAS No. 1217620-19-3

Fmoc-3,4-Dimethyl-L-Phenylalanine

Cat. No.: B2354055
CAS No.: 1217620-19-3
M. Wt: 415.489
InChI Key: QMHIEEWTOGXGNA-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3,4-Dimethyl-L-Phenylalanine: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The presence of the Fmoc group helps in protecting the amino group during the synthesis process, ensuring that the desired peptide sequence is obtained without unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,4-Dimethyl-L-Phenylalanine typically involves the following steps:

    Synthesis of 3,4-Dimethyl-L-Phenylalanine: This can be achieved through various organic synthesis methods, including the alkylation of L-phenylalanine with methyl groups.

    Fmoc Protection: The 3,4-Dimethyl-L-Phenylalanine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Fmoc-3,4-Dimethyl-L-Phenylalanine undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine in an organic solvent.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Mechanism: The primary mechanism of action of Fmoc-3,4-Dimethyl-L-Phenylalanine in peptide synthesis involves the protection and deprotection of the amino group. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Fmoc-3,4-Dimethoxy-L-Phenylalanine: Similar in structure but with methoxy groups instead of methyl groups.

    Fmoc-3,4-Difluoro-L-Phenylalanine: Contains fluorine atoms instead of methyl groups.

    Fmoc-3,4-Dihydroxy-L-Phenylalanine: Contains hydroxyl groups instead of methyl groups.

Uniqueness:

Properties

IUPAC Name

(2S)-3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHIEEWTOGXGNA-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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